6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine
CAS No.: 2548996-01-4
Cat. No.: VC11840210
Molecular Formula: C13H13F2N3
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548996-01-4 |
|---|---|
| Molecular Formula | C13H13F2N3 |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H13F2N3/c1-8-5-3-4-6-10(8)18-12-7-11(13(14)15)16-9(2)17-12/h3-7,13H,1-2H3,(H,16,17,18) |
| Standard InChI Key | KZIAUYSTXRFKEA-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C |
| Canonical SMILES | CC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C |
Introduction
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and biological activities. This compound belongs to a class of heterocyclic aromatic organic compounds, which are known for their versatility in drug discovery and development.
Key Features
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Chemical Structure: The compound features a difluoromethyl group, a methyl group, and an N-(2-methylphenyl) substitution on the pyrimidine ring.
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Biological Activity: It exhibits notable biological activity, particularly in inhibiting specific enzymes involved in cell cycle regulation, making it a potential anticancer agent.
Chemical Data
| Property | Description |
|---|---|
| Molecular Formula | C13H13F2N3 |
| Molecular Weight | Approximately 249.26 g/mol (for the analogous compound with a 3-methylphenyl group) |
| CAS Number | 2548996-01-4 |
Synthesis Methods
The synthesis of 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine typically involves several key reactions, including the use of ethyl bromodifluoroacetate for difluoromethylation. General procedures for synthesizing similar compounds involve reactions with aniline derivatives and pyrimidine precursors.
Synthesis Steps
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Difluoromethylation: This step involves the use of ethyl bromodifluoroacetate to introduce the difluoromethyl group.
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Pyrimidine Formation: The pyrimidine ring is formed through reactions involving aniline derivatives and pyrimidine precursors.
Biological Activity and Applications
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine has shown significant biological activity, particularly in inhibiting cyclin-dependent kinases. This inhibition can lead to altered cellular proliferation and apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Interaction Studies
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Target Binding: The compound effectively binds to specific targets within biological systems, with the difluoromethyl group increasing its affinity for lipid membranes.
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Protein Interactions: The aromatic nature allows for stacking interactions with proteins, making it valuable for drug discovery.
Comparison with Analogous Compounds
Several compounds share structural similarities with 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine, each with unique features:
| Compound | Key Differences | Unique Features |
|---|---|---|
| 6-(trifluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine | Contains trifluoromethyl instead of difluoromethyl | Enhanced electronic properties |
| 6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine | Different phenyl substitution (3-methyl) | Variation in biological activity |
| 6-(difluoromethyl)-2-methyl-N-(2-methoxyphenyl)pyrimidin-4-amine | Contains methoxy substitution | Potentially different solubility and reactivity |
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